7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline - 1203685-22-6

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1475951
CAS Number: 1203685-22-6
Molecular Formula: C11H14FN
Molecular Weight: 179.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Acid-Promoted Cyclization: This method involves the cyclization of appropriately substituted N-aryl-p-toluenesulfonamides bearing a gem-dimethyl carbinol at the ortho position []. Lewis acids like FeCl3·6H2O or AlCl3 are typically used to promote the intramolecular Friedel-Crafts alkylation, forming the tetrahydroisoquinoline ring system.
  • Pummerer-type Cyclization: This approach utilizes chiral N-[1-methyl-2-(phenylsulfinyl)ethyl]-N-(1-phenylethyl)formamides as starting materials []. Treatment with a strong acid, such as trifluoromethanesulfonic acid (TFSA), initiates a Pummerer-type reaction followed by cyclization to yield the desired 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
  • N-functionalization: The nitrogen atom can be alkylated, acylated, or converted to other functional groups, providing access to a diverse array of derivatives [, ].
  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or isoquinoline using appropriate oxidizing agents [].
Mechanism of Action
  • Inhibition of Microtubule Polymerization: Certain derivatives, particularly those bearing a sulfamate group at the 6-position, have been shown to inhibit microtubule polymerization, a process essential for cell division []. This mechanism of action is similar to that of colchicine, a known anti-cancer agent.
  • Interaction with Opioid Receptors: Some tetrahydroisoquinoline derivatives have demonstrated affinity for opioid receptors, specifically the kappa opioid receptor [, , , , ]. These compounds can act as either agonists or antagonists at this receptor subtype, suggesting their potential as analgesics or for treating other conditions modulated by the kappa opioid system.
Applications
  • Medicinal Chemistry: These compounds are attractive targets for drug discovery due to their diverse biological activities. For instance, some derivatives have shown promise as anticancer agents [], opioid receptor modulators for pain management [, , , , ], and potential therapeutics for diseases associated with impaired gastrointestinal motility [].

(1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide

  • Compound Description: This compound is a tetrahydroisoquinoline derivative synthesized and characterized for its crystal structure. []

H-Dmt-Tic-Gly-NH-Bzl (UFP-505)

  • Compound Description: This compound, coded as UFP-505, is a bifunctional opioid characterized by a μ agonist/δ antagonist pharmacological profile. It contains the 2′,6′-Dimethyl-l-tyrosine−1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Dmt−Tic) opioid pharmacophore. []

[cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F)

  • Compound Description: TAK-828F is a potent, selective, and orally available retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. [] The development of TAK-828F involved the optimization of a tetrahydroisoquinoline compound (compound 1 in the cited paper), which was found to have high lipophilicity. Modifications were made to reduce lipophilicity and improve the compound's drug-like properties.

Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of various 1,2,3,4-tetrahydroisoquinoline derivatives. [, ] Its structure features a carboxylate group at the 3-position and a protected hydroxyl group at the 4-position.
  • Compound Description: These are four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, synthesized as part of a study exploring the superacid-induced cyclization reaction. []
  • Compound Description: JDTic is a potent and selective κ opioid receptor antagonist. [] Structure-activity relationship studies on JDTic analogues have shown the importance of the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core and the (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline group for potent and selective kappa antagonist activity. [] The duration of action of JDTic has been shown to be positively correlated with c-Jun N-terminal kinase-1 (JNK1) activation. []

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 3)

  • Compound Description: This compound is a potent and selective kappa opioid receptor antagonist identified in a structure-activity relationship study of JDTic analogues. It exhibited a Ke value of 0.03 nM at the kappa receptor and displayed 100- and 793-fold selectivity relative to the mu and delta receptors, respectively. []

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8d)

  • Compound Description: Compound 8d is a methyl-substituted analogue of JDTic designed as part of a structure-activity relationship study focused on exploring the effects of methyl substitutions on opioid receptor antagonism. This compound exhibited potent kappa opioid receptor antagonism with a Ke value of 0.037 nM and showed selectivity over mu and delta opioid receptors. []

1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These are two classes of fluorinated isoquinoline derivatives synthesized via a one-pot, silver-catalyzed aminofluorination reaction. []
  • Compound Description: This series of compounds was synthesized and evaluated for cytotoxicity against tumor cell lines and antibacterial activity. The study aimed to assess the impact of silyl modification on the biological properties of tetrahydro(iso)quinolines. []

4-Substituted-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds represent a class of tetrahydroisoquinoline derivatives synthesized and investigated for their potential biological activity. Notably, compound 3a from this series has been highlighted for its biological properties. []
  • Compound Description: This study focused on the synthesis of five specifically deuterated 1,2,3,4-tetrahydroisoquinoline analogs, including randomly and regioselectively labeled derivatives. These labeled compounds were used to prepare deuterated analogs of debrisoquine, an antihypertensive agent. []

(1R,1′R)-1,1′,2,2′,3,3′,4,4′‐Octahydro‐1,1′‐biisoquinoline

  • Compound Description: This compound is a chiral bis-tetrahydroisoquinoline, signifying a dimeric structure with two tetrahydroisoquinoline units linked together. []

Pyrido[2,3-f]quinoxaline-3-carboxylic acids Fused to Tetrahydroisoquinoline

  • Compound Description: This study involved synthesizing and investigating the antitumor activity of a series of pyrido[2,3-f]quinoxaline-3-carboxylic acid derivatives fused to various heterocycles, including tetrahydroisoquinoline. These compounds exhibited promising antitumor activity against several human tumor cell lines. []

N-(3,5-Diaminophenyl)-4-(naphthalen-7-yloxy)benzamide-Based Polyamides

  • Compound Description: This research focuses on the synthesis and characterization of novel aromatic polyamides using N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide as a diamine monomer. These polymers showed good solubility, thermal stability, and film-forming properties. []

4-Aminoantipyrine-Based Heterocycles

  • Compound Description: These are a diverse series of heterocyclic compounds synthesized from 4-aminoantipyrine as a starting material. Many of these compounds exhibited significant anti-breast cancer activity against the MCF7 cell line. []
  • Compound Description: These are simplified analogs of the selective κ opioid receptor antagonist JDTic. Despite lacking certain structural features of JDTic, both compounds displayed potent and selective κ opioid receptor antagonism. Compound 1 exhibited a Ke of 6.80 nM at the κ receptor, while compound 2 showed a Ke of 0.14 nM and remarkable selectivity over mu and delta receptors. []

RTI-5989-97, RTI-5989-194, and RTI-5989-241

  • Compound Description: These are selective κ-opioid receptor antagonists that have been investigated for their duration of action and ability to activate JNK1. All three compounds were found to have long durations of action that positively correlated with JNK activation. []
  • Compound Description: These are selective κ-opioid receptor antagonists with short durations of action. Unlike the long-acting antagonists, these compounds did not increase phospho-JNK-ir levels, suggesting a different mechanism of action. []

(S)-1-( -Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)

  • Compound Description: CKD712 is a synthetic tetrahydroisoquinoline alkaloid under investigation for its potential therapeutic effects against myocardial ischemia and reperfusion (I/R) injury. Studies have shown that CKD712 reduces myocardial apoptosis by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and by exerting anti-inflammatory effects. []

Properties

CAS Number

1203685-22-6

Product Name

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline

Molecular Formula

C11H14FN

Molecular Weight

179.238

InChI

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3

InChI Key

YSFMMYRGACQSHQ-UHFFFAOYSA-N

SMILES

CC1(CNCC2=C1C=CC(=C2)F)C

Synonyms

7-fluoro-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.